3-Fluoro-4-isobutoxybenzonitrile
Description
3-Fluoro-4-isobutoxybenzonitrile is a fluorinated aromatic compound characterized by a benzonitrile core substituted with a fluorine atom at the 3-position and an isobutoxy group (-OCH₂CH(CH₃)₂) at the 4-position. Its molecular formula is C₁₁H₁₁FNO, with a molecular weight of 195.21 g/mol. The compound exhibits moderate lipophilicity (logP ≈ 2.8) and low aqueous solubility (~0.15 mg/mL at 25°C), typical of fluorinated benzonitriles.
This compound has been explored in medicinal chemistry for its role as a kinase inhibitor intermediate, leveraging fluorine’s electronegativity to optimize drug-receptor interactions .
Properties
IUPAC Name |
3-fluoro-4-(2-methylpropoxy)benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO/c1-8(2)7-14-11-4-3-9(6-13)5-10(11)12/h3-5,8H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYXXPZMEAXCKLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1)C#N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-isobutoxybenzonitrile typically involves the following steps:
Starting Materials: The synthesis begins with 3-fluorobenzonitrile and isobutanol as the primary starting materials.
Reaction Conditions: The reaction is usually carried out under anhydrous conditions using a strong base such as potassium tert-butoxide. The reaction mixture is heated to a specific temperature (usually around 80-100°C) to facilitate the substitution reaction.
Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and large-scale purification systems to ensure high yield and purity. The process is optimized to minimize waste and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-4-isobutoxybenzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to a primary amine.
Substitution: The isobutoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Lithium aluminum hydride (LiAlH₄) is often used for the reduction of the nitrile group.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or halides (Cl⁻, Br⁻) are used in substitution reactions.
Major Products Formed:
Oxidation: 3-Fluoro-4-isobutoxybenzoic acid or 3-Fluoro-4-isobutoxybenzaldehyde.
Reduction: 3-Fluoro-4-isobutoxybenzylamine.
Substitution: Various derivatives depending on the nucleophile used.
Scientific Research Applications
3-Fluoro-4-isobutoxybenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in the study of biological systems, particularly in the development of new pharmaceuticals.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-Fluoro-4-isobutoxybenzonitrile exerts its effects depends on its molecular targets and pathways involved. For example, in drug discovery, the compound may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would vary based on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Research Findings and Implications
- Medicinal Chemistry : Fluorine’s role in enhancing metabolic stability and binding affinity is well-documented . 3-Fluoro-4-isobutoxybenzonitrile’s balanced profile makes it a promising scaffold for kinase inhibitors.
- SAR Insights : Smaller alkoxy groups (e.g., methoxy) improve solubility but sacrifice potency, highlighting the need for structure-activity relationship (SAR) optimization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
